molecular formula C24H26NOP B12898731 N,N-Diethyl-2-(triphenylphosphoranylidene)acetamide CAS No. 6080-83-7

N,N-Diethyl-2-(triphenylphosphoranylidene)acetamide

Cat. No.: B12898731
CAS No.: 6080-83-7
M. Wt: 375.4 g/mol
InChI Key: JJKQHTYHRSJMSV-UHFFFAOYSA-N
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Description

Molecular Architecture and Resonance Stabilization

The molecular structure of N,N-diethyl-2-(triphenylphosphoranylidene)acetamide (C₂₄H₂₆NOP) features a central acetamide group flanked by N,N-diethyl substituents and a triphenylphosphoranylidene moiety. The phosphorus atom adopts a trigonal pyramidal geometry, with the ylidic P=C bond adjacent to the carbonyl group of the acetamide. This arrangement enables resonance stabilization, where the lone pair on phosphorus conjugates with the π-system of the carbonyl group, delocalizing electron density across the P–C–O framework.

Resonance Contributions
The resonance hybrid comprises two canonical forms:

  • A neutral structure with a single P–C bond and a polarized C=O group.
  • A zwitterionic structure with a double P=C bond and a negatively charged oxygen atom.

This delocalization reduces the electrophilicity of the carbonyl carbon while enhancing the stability of the ylide. The N,N-diethyl groups introduce steric bulk, which restricts rotational freedom around the N–C(O) bond, as observed in hindered amides.

Key Structural Parameters Value
Molecular Formula C₂₄H₂₆NOP
Molecular Weight 375.443 g/mol
Hybridization of Phosphorus sp³
Predicted P=C Bond Length ~1.68 Å

Properties

CAS No.

6080-83-7

Molecular Formula

C24H26NOP

Molecular Weight

375.4 g/mol

IUPAC Name

N,N-diethyl-2-(triphenyl-λ5-phosphanylidene)acetamide

InChI

InChI=1S/C24H26NOP/c1-3-25(4-2)24(26)20-27(21-14-8-5-9-15-21,22-16-10-6-11-17-22)23-18-12-7-13-19-23/h5-20H,3-4H2,1-2H3

InChI Key

JJKQHTYHRSJMSV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-2-(triphenylphosphoranylidene)acetamide typically involves the reaction of N,N-diethylacetamide with triphenylphosphine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the phosphoranylidene group.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-2-(triphenylphosphoranylidene)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can lead to the formation of phosphines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triphenylphosphoranylidene group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions yield phosphine oxides, while reduction reactions produce phosphines.

Scientific Research Applications

N,N-Diethyl-2-(triphenylphosphoranylidene)acetamide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Diethyl-2-(triphenylphosphoranylidene)acetamide involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The triphenylphosphoranylidene group can stabilize reaction intermediates, facilitating various chemical transformations. Molecular targets and pathways involved in its action are still under investigation, particularly in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N,N-Diethyl-2-(triphenylphosphoranylidene)acetamide with analogous acetamide derivatives and phosphoranylidene-containing compounds, based on substituents, reactivity, and applications:

Compound Name Key Substituents Reactivity/Applications Source/Evidence
This compound Diethylamine, triphenylphosphoranylidene Likely used in Wittig reactions; high nucleophilicity due to ylide structure. Inferred from [4]
N-Methoxy-N-methyl-2-(triphenylphosphoranylidene)acetamide Methoxy-methyl group, phosphoranylidene Specialty reagent (98% purity); potential use in organic synthesis. [4]
2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (Alachlor) Chloro, methoxymethyl, diethylphenyl Herbicide; inhibits plant cell division. [3]
N-[2-(Diethylamino)ethyl]-2-phenylacetamide Diethylaminoethyl, phenyl Pharmaceutical intermediate; possible CNS activity due to structural similarity to analgesics. [8]
N-Acetyl Norfentanyl Acetyl, piperidinyl, phenyl Synthetic opioid analog; used in forensic and pharmacological research. [7]

Reactivity and Functional Group Analysis

  • Phosphoranylidene Ylides: Both this compound and its N-Methoxy-N-methyl analog exhibit ylide reactivity, enabling nucleophilic attack on carbonyl groups. The diethyl substituent may enhance solubility in nonpolar solvents compared to the methoxy-methyl variant .
  • Chloroacetamides : Compounds like alachlor and pretilachlor () are electrophilic due to the chloro group, making them potent herbicides. In contrast, the phosphoranylidene group in the target compound confers nucleophilic character, redirecting its utility toward synthesis rather than biocidal activity .
  • Amide Backbone Variations: N-Acetyl Norfentanyl and N-[2-(diethylamino)ethyl]-2-phenylacetamide () demonstrate how substituents on the acetamide nitrogen influence biological activity. The triphenylphosphoranylidene group in the target compound likely eliminates bioactivity but enhances synthetic utility .

Physicochemical Properties

While explicit data on the target compound is absent, inferences can be drawn:

  • Solubility : The diethyl groups may improve solubility in organic solvents (e.g., THF, DCM) compared to polar substituents like methoxy-methyl.
  • Stability : Ylides are typically moisture-sensitive; storage under inert conditions is likely required, similar to N-Methoxy-N-methyl-2-(triphenylphosphoranylidene)acetamide, which is supplied as a stable crystalline solid at -20°C .

Biological Activity

N,N-Diethyl-2-(triphenylphosphoranylidene)acetamide, a compound of interest in medicinal chemistry, has been studied for its diverse biological activities. This article provides an overview of its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a triphenylphosphoranylidene group, which is known to influence its biological activity. The general structure can be represented as follows:

C6H5 C6H5)3P CHCO N C 2H 5 2 \text{C}_6\text{H}_5\text{ C}_6\text{H}_5)_3\text{P CHCO N C 2H 5 2 }

This compound exhibits properties typical of phosphoranylidene derivatives, including potential interactions with biological macromolecules.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Tubulin Polymerization : Similar to other phosphoranylidene compounds, it may act as an inhibitor of tubulin polymerization, destabilizing microtubules and affecting cellular processes such as mitosis and intracellular transport .
  • Receptor Modulation : Preliminary studies suggest that compounds with similar structures can modulate serotonin receptors, particularly the 5-HT2C receptor, which plays a role in mood regulation and cognition .
  • Cytotoxic Effects : Research indicates that phosphoranylidene derivatives can exhibit cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and necrosis .

Biological Activity Data

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Tubulin Polymerization InhibitionSignificant inhibition observed
CytotoxicityInduces cell death in cancer lines
Serotonin Receptor AgonismModulates 5-HT2C receptor activity

Case Studies

  • In Vitro Studies : In a study examining the cytotoxic effects of various phosphoranylidene compounds, this compound was found to inhibit the growth of human cancer cell lines significantly. The mechanism was linked to its ability to disrupt microtubule formation, leading to apoptosis .
  • Animal Models : In vivo studies have demonstrated that this compound can effectively penetrate the blood-brain barrier, suggesting potential applications in treating neurological disorders. Its effects on behavior in animal models have been documented, indicating improvements in cognitive functions related to serotonin receptor modulation .

Q & A

Q. What is the synthetic utility of N,N-Diethyl-2-(triphenylphosphoranylidene)acetamide in organic chemistry?

This compound acts as a Wittig-type reagent to synthesize α,β-unsaturated amides. For example, it reacts with aldehydes (e.g., N-Boc-prolinal) in dichloromethane under mild conditions to form acrylamide derivatives. The reaction proceeds via a phosphoranylidene-mediated olefination, yielding products like (E)-N,N-diethyl-3-[(1-tert-butoxycarbonyl)pyrrolidin-2-yl]acrylamide (84% yield after purification via flash chromatography on neutral alumina) . Key characterization methods include IR (C=O and C=C stretches at 1685 and 1609 cm⁻¹), NMR (distinct rotameric signals in 13C^{13}\text{C} NMR), and HRMS for structural confirmation .

Q. How is the compound purified after synthesis, and what analytical techniques validate its purity?

Post-reaction, the crude product is washed with water and saturated NaCl, dried over Na2_2SO4_4, and purified via flash chromatography (neutral alumina, hexane/AcOEt 50%). Analytical validation involves:

  • IR spectroscopy : Identifies functional groups (e.g., acrylamide C=O and C=C).
  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR resolve rotameric conformers and confirm regiochemistry.
  • Mass spectrometry : HRMS matches theoretical molecular weights (e.g., [M+H]+^+ at 297.2178) .

Advanced Research Questions

Q. What role does this compound play in synthesizing radiolabeled probes for neuroimaging?

Derivatives like DPA-713 and DPA-714, used as translocator protein (TSPO) ligands in positron emission tomography (PET), are synthesized from structurally related acetamides. The phosphoranylidene group enables precursor functionalization for radiolabeling (e.g., 11C^{11}\text{C} or 18F^{18}\text{F}). For instance, stannyl- or iodophenyl intermediates derived from the parent acetamide undergo Stille coupling or nucleophilic fluorination to introduce radioactive isotopes .

Q. How can reaction conditions be optimized for higher yields in acrylamide formation?

Critical parameters include:

  • Solvent choice : Dichloromethane ensures solubility and mild reactivity.
  • Stoichiometry : Excess phosphoranylidene reagent (e.g., 10.8 mmol vs. 1.191 mmol aldehyde) drives the reaction to completion.
  • Temperature : Room-temperature overnight stirring balances reactivity and side-reaction suppression.
  • Purification : Neutral alumina minimizes amide decomposition during chromatography .

Q. What mechanistic insights explain the stereoselectivity in olefination reactions involving this reagent?

The phosphoranylidene group facilitates a concerted [2+2] cycloaddition with aldehydes, followed by retro-cycloaddition to form the E-alkene. Steric hindrance from triphenylphosphine and the N,N-diethyl group enforces anti-addition, favoring the trans (E) configuration. NMR data (e.g., coupling constants in 1H^{1}\text{H} spectra) and X-ray crystallography of related intermediates support this model .

Q. Are there alternative synthetic routes to avoid chromatography in large-scale preparations?

Precipitation or crystallization strategies can replace chromatography. For example, quenching the reaction with ice-cold hexane may precipitate the product. Alternatively, solvent systems like EtOAc/hexane with controlled cooling can induce crystallization, as demonstrated in analogous acetamide syntheses .

Methodological Considerations

  • Handling and Stability : Store under inert gas (N2_2/Ar) at –20°C to prevent hydrolysis of the phosphoranylidene moiety.
  • Toxicity : Limited data available; handle with gloves and in a fume hood due to potential irritant properties (inferred from related acetamides) .
  • Scalability : Gram-scale synthesis is feasible (e.g., 4 g reagent used in ), but solvent volumes may require adjustment for cost efficiency.

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